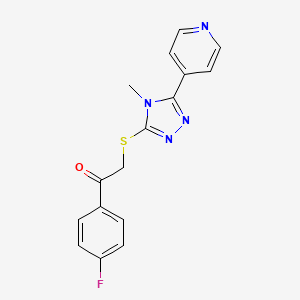
1-(4-fluorophenyl)-2-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-2-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C16H13FN4OS and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-fluorophenyl)-2-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone , also known as a triazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C16H13FN4OS. The structural features include a triazole ring, a thioether linkage, and a fluorophenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13FN4OS |
| IUPAC Name | This compound |
| InChI Key | VOUSQJGEZBVQAT-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,2,4-triazole moiety demonstrate potent activity against various bacterial strains and fungi.
Case Studies
- Antifungal Activity : A study reported that triazole derivatives exhibited enhanced antifungal activity compared to their parent compounds. Specifically, certain derivatives showed inhibition rates of 90–98% against P. piricola, comparable to commercial fungicides like azoxystrobin .
- Antibacterial Activity : Triazole-thioether hybrids demonstrated higher potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
Anticancer Properties
The anticancer potential of triazole derivatives has also been investigated. These compounds have shown efficacy in inhibiting cancer cell proliferation in various cancer lines.
Research Findings
- Cell Line Studies : In vitro studies on human colon cancer (HCT116) cells revealed that certain triazole derivatives displayed significant anticancer activity with IC50 values indicating strong cytotoxic effects compared to established chemotherapeutics .
- Mechanism of Action : The mechanism often involves the inhibition of critical enzymes involved in cancer cell growth and proliferation. For instance, some studies have highlighted their role as aromatase inhibitors .
Anti-inflammatory Effects
Triazoles are also being explored for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways effectively.
Mechanistic Insights
Studies suggest that triazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This property makes them potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:
- Substituents on the Triazole Ring : Electron-donating groups enhance activity.
- Length of Alkyl Chains : Longer chains may decrease efficacy.
This information is vital for designing more potent derivatives with specific therapeutic applications.
特性
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-21-15(12-6-8-18-9-7-12)19-20-16(21)23-10-14(22)11-2-4-13(17)5-3-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUSQJGEZBVQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














